N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 618443-93-9
VCID: VC16127179
InChI: InChI=1S/C24H26N2O/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)23-19-9-4-6-11-21(19)26-22-12-7-5-10-20(22)23/h4,6,9,11,13-16H,2-3,5,7-8,10,12H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C24H26N2O
Molecular Weight: 358.5 g/mol

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

CAS No.: 618443-93-9

Cat. No.: VC16127179

Molecular Formula: C24H26N2O

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide - 618443-93-9

Specification

CAS No. 618443-93-9
Molecular Formula C24H26N2O
Molecular Weight 358.5 g/mol
IUPAC Name N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Standard InChI InChI=1S/C24H26N2O/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)23-19-9-4-6-11-21(19)26-22-12-7-5-10-20(22)23/h4,6,9,11,13-16H,2-3,5,7-8,10,12H2,1H3,(H,25,27)
Standard InChI Key WTOAEQYJLQUHFU-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Introduction

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydroacridine core and a butylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the tetrahydroacridine core: This step often involves cyclization reactions that construct the acridine structure.

  • Amidation reaction: The introduction of the butylphenyl group is achieved through an amidation reaction with appropriate carboxylic acid derivatives.

  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Research indicates that compounds similar to N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibit various biological activities:

  • Antitumor Activity: Preliminary studies suggest potential anticancer effects, particularly against certain human cancer cell lines.

  • Antimicrobial Properties: Some derivatives within the acridine class have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

  • Enzymes involved in cancer proliferation

  • Membrane receptors associated with microbial resistance

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamideC22H20N2OContains an acetophenone substituent
N-(4-butylphenyl)-1-benzofuran-2-carboxamideC23H25N2OBenzofuran structure with anti-inflammatory properties
9-Amino-N-[2-(morpholin-4-yl)ethyl]-4-acridinecarboxamideC19H24N4OMorpholine moiety with antitumor activity

Future Directions

Further research is required to fully elucidate the pharmacological profile of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. Future studies may focus on:

  • Detailed in vitro and in vivo evaluations to confirm biological efficacy.

  • Exploration of structure-activity relationships to optimize therapeutic outcomes.

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